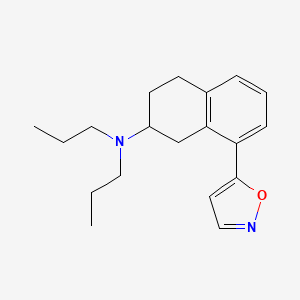

2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl-

Description

The compound 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- (hereafter referred to as the "target compound") is a tetralin derivative featuring a 1,2,3,4-tetrahydronaphthalene backbone. Key structural attributes include:

- A 5-isoxazolyl substituent at the 8-position of the naphthalene ring.

- N,N-dipropyl groups on the amine moiety.

Notably, the isoxazolyl group likely enhances receptor binding affinity, while the dipropyl/diisopropyl groups optimize lipophilicity for transdermal delivery.

Properties

CAS No. |

143918-77-8 |

|---|---|

Molecular Formula |

C19H26N2O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

8-(1,2-oxazol-5-yl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C19H26N2O/c1-3-12-21(13-4-2)16-9-8-15-6-5-7-17(18(15)14-16)19-10-11-20-22-19/h5-7,10-11,16H,3-4,8-9,12-14H2,1-2H3 |

InChI Key |

OAPKLRKDZATNCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C3=CC=NO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- typically involves multi-step organic reactions. Common synthetic routes may include:

Naphthalene Ring Functionalization: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

Isoxazole Ring Formation: The isoxazole ring can be synthesized via cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.

Amine Substitution: Introduction of the dipropylamine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

Batch Reactors: For controlled reaction conditions and high yields.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthalenes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathway Interference: Disrupting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of 1,2,3,4-tetrahydronaphthalen-2-amine derivatives , which vary in substituents and amine functionalization. Below is a comparative analysis based on structural analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Activity: The isoxazolyl group (in diisopropyl/dipropyl analogs) introduces a heterocyclic moiety that may enhance serotonin receptor binding, critical for IBS treatment . Methoxy groups increase polarity, which may improve solubility but reduce transdermal permeability compared to isoxazolyl derivatives .

Amine Group Effects :

- N,N-dipropyl groups balance lipophilicity and molecular bulk, favoring transdermal absorption. The diisopropyl variant (patented for IBS) offers slightly higher steric hindrance, possibly prolonging metabolic half-life .

Therapeutic Applications :

- Only the diisopropyl-isoxazolyl analog is explicitly linked to IBS treatment via transdermal patches . Other derivatives lack documented therapeutic data, suggesting their roles in early-stage research or alternative applications.

Physicochemical Properties :

- Isoxazolyl derivatives exhibit moderate logP values (~3.5–4.0), ideal for transdermal formulations. Methoxy analogs (logP ~2.0–2.5) may require alternative delivery routes (e.g., oral) due to reduced lipid solubility .

Biological Activity

2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions at the molecular level, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene backbone with a tetrahydro configuration and an isoxazole group, which contributes to its biological activity. The presence of the dipropyl amine moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of naphthalenamines exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : In vitro studies demonstrated that a related naphthalenamine compound induced apoptosis in human cancer cell lines with an IC50 value in the low micromolar range. This suggests a promising therapeutic potential for further development in oncology.

Interaction with DNA

The interaction of 2-naphthalenamine derivatives with DNA has been studied extensively. The binding affinity and mode of interaction are crucial for understanding their mechanism of action.

- Research Findings : A study utilizing isothermal titration calorimetry revealed that the compound binds to calf thymus DNA with positive cooperativity. The apparent equilibrium constants were found to be 42.5 mM⁻¹ at 300 K and 49.5 mM⁻¹ at 310 K, indicating a strong interaction that could lead to DNA denaturation at higher concentrations .

| Temperature (K) | (mM⁻¹) | Hill Coefficient |

|---|---|---|

| 300 | 42.5 | 3 |

| 310 | 49.5 | 3 |

Neuropharmacological Effects

The compound's neuropharmacological effects have garnered attention due to its potential as a therapeutic agent for neurological disorders.

- Mechanism of Action : It has been suggested that the compound may act as a phosphodiesterase inhibitor (PDEI), which is significant for modulating cyclic nucleotide levels in neurons. This mechanism could enhance cognitive function and provide therapeutic benefits in conditions such as Alzheimer's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for assessing its safety and efficacy.

- Absorption and Distribution : The lipophilic nature of the compound suggests good absorption through biological membranes. However, detailed pharmacokinetic studies are required to elucidate its distribution profile in vivo.

- Toxicological Assessment : Preliminary toxicological evaluations indicate that while some naphthalenamine derivatives exhibit cytotoxicity at high concentrations, the specific toxicity profile of this compound remains to be fully characterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.